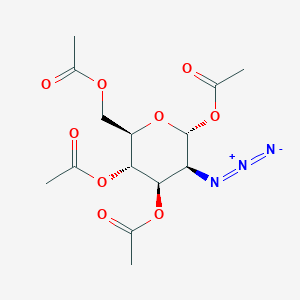

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose

概要

説明

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of four acetyl groups and an azido group attached to the mannopyranose ring. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of glycobiology and carbohydrate chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose typically involves the acetylation of mannose followed by the introduction of the azido group. One common method includes the following steps:

Acetylation: Mannose is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 1, 3, 4, and 6 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azide reagents .

化学反応の分析

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose undergoes several types of chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reagents such as hydrogen in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other sugar molecules.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles such as thiols or amines.

Glycosylation: Glycosyl donors and acceptors in the presence of a catalyst such as silver triflate.

Major Products

Reduction: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-mannopyranose.

Substitution: Various substituted derivatives depending on the nucleophile used.

Glycosylation: Disaccharides or oligosaccharides with specific glycosidic linkages.

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Carbohydrate Chemistry | Serves as a key intermediate in synthesizing glycosylated compounds. |

| Drug Development | Facilitates click chemistry for creating novel pharmaceuticals. |

| Bioconjugation | Used to attach biomolecules for targeted drug delivery systems. |

| Diagnostics | Aids in developing diagnostic agents for imaging techniques. |

| Material Science | Suitable for creating functionalized materials like hydrogels. |

Carbohydrate Chemistry

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is utilized as an intermediate in the synthesis of various glycosylated compounds. Its acetyl groups enhance the stability and solubility of the compound during reactions. For instance, it has been used to synthesize glycosides and oligosaccharides that are crucial for studying carbohydrate structures and functions in biological systems .

Drug Development

The azido group present in this compound allows for efficient click chemistry applications, which are vital for drug development. This method enables the rapid conjugation of biomolecules to create novel therapeutic agents. A notable study demonstrated its use in synthesizing glycopeptide antibiotics through selective azide-alkyne cycloaddition reactions . This approach enhances the bioactivity and specificity of the resulting drugs.

Bioconjugation

In bioconjugation processes, this compound acts as a versatile linker to attach various biomolecules such as proteins and nucleic acids. This application is particularly beneficial in developing targeted drug delivery systems where precise localization of therapeutic agents is required . The compound's ability to form stable conjugates improves the efficacy of these systems.

Diagnostics

This compound is employed in creating diagnostic agents that utilize specific carbohydrate recognition for imaging techniques. Its derivatives can be labeled with imaging agents to enhance the visualization of pathological conditions in medical diagnostics . For example, azide-functionalized compounds have been used to develop probes that selectively bind to disease markers.

Material Science

In material science, this compound has been explored for developing functionalized hydrogels. These materials can be tailored for biomedical applications such as controlled drug release and tissue engineering due to their biocompatibility and tunable properties . The unique chemical structure allows researchers to modify the physical properties of hydrogels according to specific requirements.

Case Studies

- Synthesis of Glycopeptide Antibiotics : Research demonstrated that using this compound as a precursor led to the successful synthesis of new glycopeptide antibiotics with enhanced antimicrobial properties .

- Targeted Drug Delivery Systems : A study highlighted the use of this compound in creating bioconjugates that effectively targeted cancer cells, resulting in improved therapeutic outcomes compared to traditional methods .

- Diagnostic Imaging Probes : The development of azide-labeled probes utilizing this compound showed promising results in selectively identifying cancerous tissues during imaging studies .

作用機序

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose primarily involves its role as a precursor in chemical reactions. The azido group can undergo click chemistry reactions, such as the Staudinger ligation, to form stable triazole linkages. This makes it a valuable tool in bioconjugation and labeling studies. The acetyl groups protect the hydroxyl groups during reactions, which can be selectively removed to expose reactive sites for further modifications .

類似化合物との比較

Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Similar structure but with a different stereochemistry at the anomeric carbon.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranose: Similar structure but derived from galactose instead of mannose.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is unique due to its specific stereochemistry and the presence of both acetyl and azido groups. This combination allows for selective reactions and modifications, making it a versatile building block in synthetic chemistry and glycobiology .

生物活性

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose (commonly referred to as Tetra-Ac-MannAz) is a synthetic carbohydrate derivative that has garnered attention for its biological activities and applications in various fields, including medicinal chemistry and bioconjugation. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis

The synthesis of Tetra-Ac-MannAz has been improved significantly in recent years. An efficient method involves the use of triflate displacement reactions under anhydrous conditions, which enhances the yield of this compound from D-glucose in three steps . The compound is characterized by its high purity (>98% HPLC) and specific physical properties such as a melting point of 132 °C and a specific rotation of +80° (C=1, CHCl3) .

Antimicrobial Properties

Tetra-Ac-MannAz has demonstrated notable antimicrobial activity. It has been evaluated against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives of azido sugars can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Immunological Applications

The compound is also significant in immunology. It can serve as a substrate for glycosylation processes that modify proteins to enhance their stability and therapeutic efficacy. For example, Tetra-Ac-MannAz can be utilized to create glycoproteins with improved pharmacokinetic profiles, which are crucial for drug delivery systems .

Antibody-Drug Conjugates (ADCs)

Tetra-Ac-MannAz plays a critical role in the development of antibody-drug conjugates (ADCs). Its azido group allows for click chemistry reactions that facilitate the conjugation of cytotoxic drugs to antibodies. This process enhances the targeted delivery of therapeutics to cancer cells while minimizing systemic toxicity .

Case Studies

- Case Study: Antibacterial Activity

-

Case Study: Glycoengineering

- Research highlighted in MDPI demonstrated that Tetra-Ac-MannAz could be used to glycoengineer therapeutic proteins, improving their serum half-life and reducing immunogenicity. The study illustrated how glycosylation with this azido sugar impacts the pharmacodynamics of therapeutic proteins like erythropoietin (EPO) .

Research Findings

The following table summarizes key findings related to the biological activity of Tetra-Ac-MannAz:

特性

IUPAC Name |

[(2R,3S,4R,5S,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-ITGHMWBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461456 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68733-20-0 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose in synthetic chemistry?

A1: This compound serves as a crucial building block in carbohydrate chemistry, particularly for synthesizing complex molecules like glycosides. Its significance stems from the presence of the azido group at the C-2 position, which can be easily transformed into various other functional groups, including amines. [] This versatility makes it a valuable precursor for diverse applications in pharmaceutical and materials science.

Q2: How is this compound synthesized efficiently?

A2: Research has demonstrated an improved synthesis route for this compound, achieving significantly higher yields. [, ] This optimized approach involves a three-step process starting from D-glucose and incorporates anhydrous work-up conditions during a critical triflate displacement reaction. This advancement contributes to the accessibility of this important intermediate for research and development purposes.

Q3: Can you provide an example of this compound's application in synthesizing biologically relevant molecules?

A3: this compound plays a key role in synthesizing 5′-O-(2-azido-2-deoxy-α-D-glycosyl)nucleosides, a class of compounds exhibiting antitumor activities. [] It acts as a glycosyl donor in reactions with protected nucleosides, ultimately leading to the desired glycosylated products. Notably, the synthesis specifically yields α-D-mannopyranosyl nucleosides, highlighting the stereoselectivity of this reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。